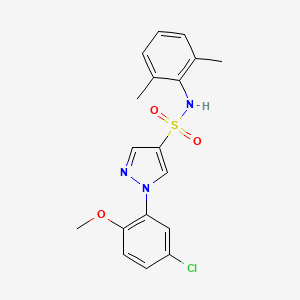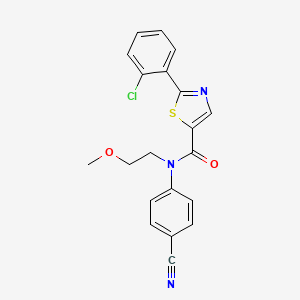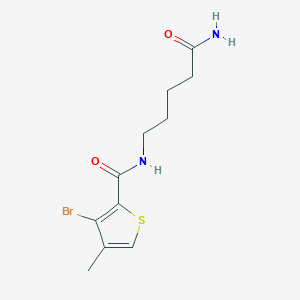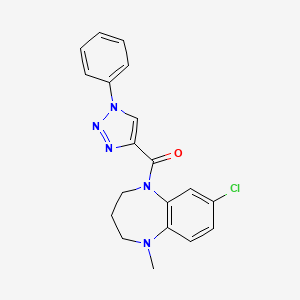
(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-phenyltriazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-phenyltriazol-4-yl)methanone is a complex organic compound that belongs to the class of benzodiazepines and triazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-phenyltriazol-4-yl)methanone typically involves multi-step organic reactions The initial step often includes the formation of the benzodiazepine core through a cyclization reaction involving a suitable precursor
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
化学反应分析
Types of Reactions
(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-phenyltriazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-phenyltriazol-4-yl)methanone is studied for its potential as a ligand in receptor binding studies. It helps in understanding the interaction between small molecules and biological macromolecules.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its benzodiazepine core suggests possible applications as an anxiolytic or anticonvulsant agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-phenyltriazol-4-yl)methanone involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity. This mechanism is similar to other benzodiazepines, which are known for their sedative and anxiolytic properties .
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Clonazepam: Used as an anticonvulsant and for panic disorder treatment.
Uniqueness
(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-phenyltriazol-4-yl)methanone is unique due to the presence of the triazole moiety, which may confer additional pharmacological properties not seen in other benzodiazepines. This structural feature allows for potential interactions with different molecular targets, expanding its range of applications in medicinal chemistry.
属性
IUPAC Name |
(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c1-23-10-5-11-24(18-12-14(20)8-9-17(18)23)19(26)16-13-25(22-21-16)15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEURVDAGOBBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C2=C1C=CC(=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxyethyl)-N-methyl-5-(6-oxa-9-azaspiro[4.5]decan-9-ylmethyl)pyridin-2-amine](/img/structure/B6622458.png)
![N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine](/img/structure/B6622463.png)
![N-[2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethyl]propan-2-amine](/img/structure/B6622464.png)
![(2,4-Difluorophenyl)-[4-(1-hydroxycyclobutanecarbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6622471.png)
![N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B6622479.png)
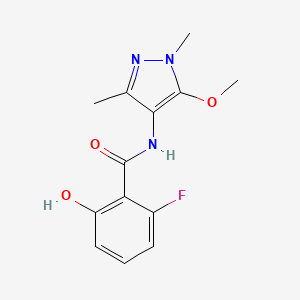
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B6622486.png)
![N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide](/img/structure/B6622489.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-methyl-2,3-dihydroindole-6-sulfonamide](/img/structure/B6622500.png)
![N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B6622506.png)
![[4-(2,3-Difluorophenyl)piperidin-1-yl]-(4-hydroxycyclohexyl)methanone](/img/structure/B6622511.png)
